1H and 13C NMR chemical shifts for 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole
1H and 13C NMR chemical shifts for 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole
Introduction
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate favorable interactions with biological targets. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," has made 1,4-disubstituted 1,2,3-triazoles exceptionally accessible, leading to their integration into a vast array of drug candidates and functional materials.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of a specific derivative, 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole . As NMR spectroscopy is the definitive method for the structural elucidation of small organic molecules, a thorough understanding of the spectral features of this compound is critical for researchers in synthesis, process development, and quality control. This document serves as a technical resource, offering predicted chemical shifts, a detailed rationale based on substituent effects, a validated experimental protocol for data acquisition, and a strategy for unambiguous spectral assignment using two-dimensional (2D) NMR techniques.
Part 1: Molecular Structure and Predicted NMR Data
The unique substitution pattern of the target molecule, featuring a cyclopropylmethyl group at the N1 position and a chloromethyl group at the C4 position, gives rise to a distinct and predictable NMR fingerprint.
Figure 1: Molecular structure of 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole with atom numbering for NMR assignment.
Predicted Chemical Shift Summary
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the target molecule, assuming a standard deuterated solvent such as CDCl₃. These predictions are derived from established chemical shift ranges for 1,4-disubstituted triazoles and analysis of substituent effects from analogous structures.
| Atom Label | Group | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| H⁵ | Triazole CH | ~ 7.75 | s | - |
| C⁴ | Triazole C-Cl | - | - | ~ 145.5 |
| C⁵ | Triazole C-H | - | - | ~ 124.0 |
| C⁹H₂ | -C H₂Cl | ~ 4.70 | s | ~ 36.0 |
| C⁶H₂ | N-C H₂-cPr | ~ 4.25 | d, J ≈ 7.2 Hz | ~ 55.5 |
| C⁷H | cPr-C H | ~ 1.30 | m | ~ 11.0 |
| C⁸H₂ | cPr-C H₂ | ~ 0.65 | m | ~ 4.5 |
| C⁸'H₂ | cPr-C H₂ | ~ 0.50 | m | ~ 4.5 |
Part 2: Scientific Rationale for Predicted Chemical Shifts
The electronic environment of each nucleus, and thus its chemical shift, is a direct consequence of the molecular structure. The following analysis explains the basis for the predicted values.
The 1,2,3-Triazole Core (H⁵, C⁴, C⁵)
The 1,4-disubstituted 1,2,3-triazole ring is an aromatic system, which generally results in deshielded protons and carbons relative to their aliphatic counterparts.
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H⁵ Proton: In 1,4-disubstituted 1,2,3-triazoles, the lone proton on the ring (H⁵) consistently appears as a sharp singlet in a downfield region, typically between 7.5 and 8.8 ppm[1]. The predicted value of ~7.75 ppm reflects this characteristic aromaticity, slightly influenced by the electron-withdrawing nature of the adjacent N1-alkyl group and the C4-chloromethyl substituent.
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C⁴ and C⁵ Carbons: The chemical shifts of the triazole ring carbons are highly diagnostic of the substitution pattern. C⁴, being substituted, is found significantly downfield (~140-149 ppm) compared to the protonated C⁵ (~122-128 ppm)[1]. The C⁴ carbon is directly attached to two nitrogen atoms and the electron-withdrawing chloromethyl group, justifying its predicted deshielded position at ~145.5 ppm. Conversely, C⁵ is adjacent to only one nitrogen and a proton, placing it upfield at ~124.0 ppm.
The N1-Cyclopropylmethyl Substituent (C⁶, C⁷, C⁸)
The cyclopropylmethyl group presents a unique set of signals characterized by both deshielding (due to the adjacent nitrogen) and extreme shielding (due to the strained ring).
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N-Methylene (C⁶H₂): The methylene protons directly attached to the triazole nitrogen (N1) are deshielded. A typical chemical shift for protons on a carbon adjacent to a nitrogen atom is in the 3.5-4.5 ppm range. The predicted value of ~4.25 ppm is consistent with this effect. These protons will appear as a doublet due to coupling with the methine proton of the cyclopropyl ring. The corresponding carbon, C⁶, is predicted around 55.5 ppm.
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Cyclopropyl Ring (C⁷H, C⁸H₂): The cyclopropane ring is known for its pronounced magnetic anisotropy, which causes significant shielding of the attached protons and carbons. The methine (C⁷H) and methylene (C⁸H₂) protons of the cyclopropyl group are expected to appear far upfield, typically below 1.5 ppm. The methine proton (~1.30 ppm) will be a complex multiplet due to coupling with the four methylene protons on C⁸/C⁸' and the two on C⁶. The diastereotopic methylene protons on C⁸/C⁸' will also be complex multiplets, appearing at approximately 0.65 and 0.50 ppm. The corresponding carbons are also highly shielded, predicted at ~11.0 ppm (C⁷) and ~4.5 ppm (C⁸).
The C4-Chloromethyl Substituent (C⁹)
The chloromethyl group is a simple yet informative substituent.
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Methylene (C⁹H₂): The electronegative chlorine atom strongly deshields the attached methylene protons, pulling them downfield. Protons in an R-CH₂Cl environment typically resonate between 3.5 and 4.5 ppm[2]. Given that this group is attached to an aromatic triazole ring (an "Ar-CH₂Cl" system), a further downfield shift is expected, leading to the prediction of ~4.70 ppm. As there are no adjacent protons, this signal will be a sharp singlet. The C⁹ carbon is likewise deshielded, with a predicted shift of ~36.0 ppm.
Part 3: Recommended Experimental Protocol
To obtain high-quality, unambiguous NMR data for 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole, a systematic approach to sample preparation and data acquisition is essential.
Figure 2: Recommended workflow for NMR analysis.
Step-by-Step Methodology
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Sample Preparation :
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Accurately weigh 10-15 mg of the purified compound. This amount is sufficient for standard ¹H and 2D correlation spectra. For a high signal-to-noise ¹³C spectrum in a reasonable time, >25 mg is recommended.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a small vial. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
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Data Acquisition :
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Insert the sample into the spectrometer and perform standard tuning and matching procedures for the probe.
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Optimize the field homogeneity by shimming on the deuterium lock signal of the solvent.
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¹H NMR : Acquire a standard one-dimensional proton spectrum. A spectral width of 12-16 ppm, centered around 6 ppm, is appropriate.
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¹³C{¹H} NMR : Acquire a proton-decoupled carbon spectrum. A spectral width of 220-240 ppm is standard for organic molecules.
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2D Experiments : To ensure unambiguous assignment, acquire the following 2D spectra:
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¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which will be crucial for assigning the cyclopropylmethyl spin system.
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the substituent groups to the triazole core.
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Part 4: Structural Confirmation with 2D NMR
While the predicted 1D spectra provide a strong foundation, 2D NMR correlation experiments are the self-validating system required for definitive proof of structure.
Figure 3: Key expected HMBC correlations for structural verification.
An analysis of the HMBC spectrum would provide the following critical correlations, confirming the connectivity of the entire molecule:
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Correlation A (H⁵ → C⁹): A cross-peak between the triazole proton (H⁵) and the chloromethyl carbon (C⁹) provides definitive evidence for the C4-substitution of the chloromethyl group. This is a three-bond coupling (³JCH).
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Correlation B (C⁶H₂ → C⁵): A cross-peak between the N-methylene protons (C⁶H₂) and the triazole C⁵ carbon confirms the N1-substitution of the cyclopropylmethyl group. This is a three-bond coupling (³JCH).
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Correlation C (C⁹H₂ → C⁵): A cross-peak between the chloromethyl protons (C⁹H₂) and the triazole C⁵ carbon further solidifies the C4-substitution pattern via a two-bond coupling (²JCH).
The HSQC spectrum would be used to unambiguously link each proton signal to its carbon partner as laid out in the data table (e.g., the signal at ~7.75 ppm correlates with the carbon at ~124.0 ppm). The COSY spectrum would show clear correlations within the cyclopropylmethyl fragment (C⁶H₂ ↔ C⁷H ↔ C⁸H₂), confirming its integrity.
References
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. [Link]
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American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
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Popova, Y.; et al. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules. 2022. [Link]
